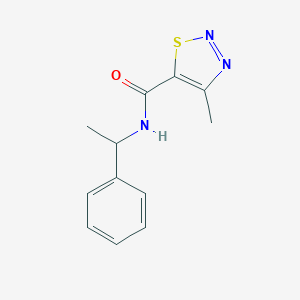

4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide

Übersicht

Beschreibung

4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 1-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thiadiazoles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiadiazoles.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-methyl-N-(1-phenylethyl)benzenesulfonamide

- 4-methyl-N-(1-phenylethyl)benzamide

- 4-methyl-N-(1-phenylethyl)aniline

Uniqueness

4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and development.

Biologische Aktivität

4-methyl-N-(1-phenylethyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H13N3OS

- Molar Mass : 247.316 g/mol

- CAS Number : 722460-34-6

The compound features a thiadiazole ring that contributes to its unique chemical and biological properties. Its structure includes a methyl group and a phenylethyl substituent, enhancing its solubility and bioactivity compared to other thiadiazole derivatives .

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 1-phenylethylamine. This reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane. The process generally requires stirring at room temperature for several hours .

Anti-inflammatory Properties

One of the most notable biological activities of this compound is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Inhibition of COX-2 leads to a decrease in pro-inflammatory prostaglandins, which can alleviate inflammation and pain.

Antimicrobial and Antifungal Activities

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial and antifungal activities. The presence of the thiadiazole ring enhances interactions with microbial targets, leading to effective inhibition of growth in various pathogens .

Anticancer Potential

Studies have shown that this compound may possess anticancer properties. It has been evaluated against several cancer cell lines, demonstrating moderate inhibition of cell proliferation. The mechanism may involve the induction of apoptosis or interference with cell signaling pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- COX-2 Inhibition : Reduces inflammatory mediators.

- Antimicrobial Action : Disrupts microbial cell membranes or metabolic pathways.

- Anticancer Mechanisms : Induces apoptosis through caspase activation or disrupts cell cycle progression.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-methyl-N-(1-phenylethyl)benzenesulfonamide | Similar thiadiazole core | Moderate anti-inflammatory |

| 4-methyl-N-(1-phenylethyl)benzamide | Lacks thiadiazole ring | Lower bioactivity |

| 4-methyl-N-(1-phenylethyl)aniline | Different substituents | Reduced stability |

The unique combination of substituents in this compound enhances its pharmacological profile compared to similar compounds .

Study on Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects demonstrated that the compound significantly reduced edema in animal models when administered at specific dosages. The results indicated a dose-dependent response correlating with COX-2 inhibition levels .

Anticancer Evaluation

In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with this compound resulted in a marked reduction in cell viability as measured by MTT assays. The IC50 values indicated promising anticancer potential compared to known chemotherapeutics .

Eigenschaften

IUPAC Name |

4-methyl-N-(1-phenylethyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-8(10-6-4-3-5-7-10)13-12(16)11-9(2)14-15-17-11/h3-8H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPONLCDRJEXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329595 | |

| Record name | 4-methyl-N-(1-phenylethyl)thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815573 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

722460-34-6 | |

| Record name | 4-methyl-N-(1-phenylethyl)thiadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.